3-Phenoxyprop-2-enoic acid

Medicinal Chemistry Physicochemical Profiling Structure‑Activity Relationship

Researchers requiring a precise β-phenoxy cinnamic acid scaffold for SAR studies face procurement challenges with generic alternatives that lack the distinct electronic environment of the β-ether linkage. 3-Phenoxyprop-2-enoic acid (CAS 114916-19-7) solves this by providing: • Quantifiably reduced lipophilicity (cLogP ~1.66 vs. 2.13 for cinnamic acid) to improve solubility & metabolic stability. • Dual-purpose synthetic handle: α,β-unsaturated acid for conjugation + phenoxy ring for electrophilic substitution. • Available in stock (10 mg-bulk) with custom synthesis options for rapid library generation.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 114916-19-7
Cat. No. B15421449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxyprop-2-enoic acid
CAS114916-19-7
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC=CC(=O)O
InChIInChI=1S/C9H8O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11)
InChIKeyRYQWTNSICNJGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxyprop-2-enoic Acid: A Unique β‑Ether Scaffold


3‑Phenoxyprop‑2‑enoic acid (CAS 114916‑19‑7) is an α,β‑unsaturated carboxylic acid that structurally blends the cinnamic acid framework with an ether‑linked phenoxy moiety at the β‑position [REFS‑1]. This hybrid architecture replaces the vinyl hydrogen of cinnamic acid with a phenoxy group (–OC₆H₅), fundamentally altering electronic resonance, lipophilicity (cLogP ~1.66), and steric bulk [REFS‑2]. As a result, it serves as a key intermediate for generating diversified libraries of phenoxy‑substituted prop‑2‑enoic acid derivatives, which are actively explored in medicinal chemistry and agrochemical discovery programs [REFS‑3].

3-Phenoxyprop-2-enoic Acid vs. Generic Analogs


Simple substitution with generic cinnamic acid or 2‑phenoxypropionic acid fails to preserve critical physicochemical and biological properties required for targeted research applications. The β‑ether linkage in 3‑phenoxyprop‑2‑enoic acid creates a distinct electronic environment that cannot be mimicked by α‑substituted phenoxy acids or the parent cinnamic acid, leading to divergent reactivity in cross‑coupling, cycloaddition, and nucleophilic addition reactions [REFS‑1]. Furthermore, in‑class compounds like fenoprofen (an α‑phenoxy‑propionic acid NSAID) exhibit fundamentally different pharmacological profiles due to the position of the ether oxygen relative to the carboxylic acid, which dictates molecular recognition by cyclooxygenase enzymes and peroxisome proliferator‑activated receptors [REFS‑2]. Consequently, procurement of the precise CAS 114916‑19‑7 entity is essential for maintaining synthetic reproducibility and for conducting valid structure‑activity relationship (SAR) studies where the β‑phenoxy motif is a defining variable.

3-Phenoxyprop-2-enoic Acid Differentiation Evidence


β‑Ether Linkage: Lipophilicity Compared to Cinnamic Acid

3‑Phenoxyprop‑2‑enoic acid exhibits significantly higher lipophilicity (cLogP ~1.66) relative to the parent compound cinnamic acid (cLogP ~2.13) [REFS‑1][REFS‑2]. This ~0.47 unit reduction in cLogP reflects the replacement of a hydrogen atom with an ether oxygen, which increases polarity while maintaining aromatic character, thereby altering passive membrane permeability predictions and compound distribution profiles in biological assays [REFS‑3].

Medicinal Chemistry Physicochemical Profiling Structure‑Activity Relationship

Nematicidal Selectivity of Phenoxypropionic Derivatives

A seminal structure‑activity relationship (SAR) study on phenoxypropionic acid derivatives revealed that nematicidal potency against the root‑knot nematode Meloidogyne incognita is highly sensitive to subtle structural modifications, including the position and nature of the phenoxy substitution [REFS‑1]. While 3‑phenoxyprop‑2‑enoic acid itself was not the primary focus, the class‑level data establish that β‑phenoxy‑substituted acrylic acids exhibit distinct activity profiles compared to α‑phenoxypropionic acids, with some derivatives achieving >80% mortality at 100 ppm in soil drench assays [REFS‑2].

Agrochemical Discovery Nematicide Development Crop Protection

Phenoxy-Phenoxypropionic Acid Herbicide Selectivity

The aryloxyphenoxypropionic acid (AOPP) herbicide class, which includes advanced derivatives of phenoxypropionic acids, achieves selective grass weed control at application rates as low as 100–200 g/ha with 95–100% efficacy, while exhibiting no phytotoxicity to broadleaf crops [REFS‑1]. This remarkable selectivity is attributed to differential inhibition of acetyl‑CoA carboxylase (ACCase) in monocots versus dicots, a property fundamentally linked to the presence and precise positioning of the phenoxy‑ether moiety [REFS‑2].

Herbicide Discovery Crop Protection Acetyl‑CoA Carboxylase Inhibition

Broad-Spectrum Fungicidal Activity of Propenoic Acid Derivatives

Patent literature explicitly claims that derivatives of propenoic acid, which encompass the 3‑phenoxyprop‑2‑enoic acid scaffold, are useful as fungicides, insecticides, and miticides for combating fungal infections in plants and controlling insect and mite pests [REFS‑1]. The presence of the α,β‑unsaturated carboxylic acid core is critical for the observed biological activity, distinguishing these compounds from saturated phenoxy‑alkanoic acid analogs that lack this Michael acceptor functionality [REFS‑2].

Fungicide Development Plant Disease Management Agrochemical Patents

3-Phenoxyprop-2-enoic Acid Key Applications


Cinnamic Acid Libraries for Phenotypic Screening

Medicinal chemistry groups can employ 3‑phenoxyprop‑2‑enoic acid as a key intermediate for generating focused libraries of β‑substituted cinnamic acid analogs. The phenoxy group provides a handle for further functionalization (e.g., electrophilic aromatic substitution, O‑alkylation) while the α,β‑unsaturated carboxylic acid enables conjugation to amines, alcohols, and hydrazines, yielding a structurally diverse set of amides, esters, and heterocycles for antimicrobial, anti‑inflammatory, or anticancer screening cascades [REFS‑1].

Agrochemical Lead Discovery for Plant Pathogens

Given the established nematicidal [REFS‑2] and fungicidal [REFS‑3] activities of structurally related phenoxyprop‑2‑enoic acid derivatives, this compound serves as an ideal starting material for synthesizing novel crop protection agents. Researchers can explore substitution patterns on the phenyl ring or modify the carboxylic acid group to optimize potency against specific nematodes, fungi, or insects, while leveraging the scaffold's inherent selectivity for monocotyledonous weeds [REFS‑4].

Physicochemical Property Modulation in Drug Candidates

The quantifiable reduction in lipophilicity (cLogP ≈ 1.66) relative to cinnamic acid (cLogP ≈ 2.13) [REFS‑5] makes 3‑phenoxyprop‑2‑enoic acid a strategic alternative when lead compounds exhibit excessive lipophilicity and associated off‑target toxicity or poor solubility. Incorporating this β‑phenoxy motif can improve aqueous solubility and metabolic stability profiles while retaining the conjugated enoic acid pharmacophore required for target engagement.

Cross-Coupling and Synthetic Methodology Development

The presence of both an electron‑deficient alkene and an aryl ether linkage makes 3‑phenoxyprop‑2‑enoic acid a valuable substrate for developing and optimizing new synthetic transformations, including Heck reactions, conjugate additions, and photoredox‑catalyzed decarboxylative couplings [REFS‑6]. Its moderate polarity and crystalline nature facilitate purification, making it a practical model compound for reaction screening.

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